![molecular formula C11H11NO2S B2712309 methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate CAS No. 2195937-03-0](/img/structure/B2712309.png)
methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a thiophene ring, another five-membered ring but with one sulfur atom . These types of compounds are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of such compounds often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the pyrrole and thiophene rings. The pyrrole ring contains a nitrogen atom, while the thiophene ring contains a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be diverse, given the reactivity of the pyrrole and thiophene rings. For instance, the Gewald reaction can be used to synthesize aminothiophene derivatives .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Regioselective Acylation - The influence of catalysts, acid chlorides, and solvents on the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate was studied to understand the conditions for regioselective acylation processes. This research helps in understanding the chemical behavior and potential modifications of thieno[2,3-c]pyrrole derivatives for various applications (Yarovenko et al., 2003).
Synthesis of Photochromic Compounds - A study on the synthesis of photochromic 1,2-dihetarylethene using regioselective acylation of thienopyrroles showcases the potential of thieno[2,3-c]pyrrole derivatives in developing photoresponsive materials. This opens avenues for their use in smart materials and molecular switches (Krayushkin et al., 2002).
Biological Applications
Antimicrobial Agents - The synthesis and evaluation of novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives as antimicrobial agents underline the potential of thieno[2,3-c]pyrrole derivatives in developing new therapeutic tools. This study provides insight into the antimicrobial properties attributed to the heterocyclic ring structure of these compounds (Hublikar et al., 2019).
Antileukemic Activity - The research into the synthesis and evaluation of antileukemic activity of certain pyrrolizine derivatives highlights the therapeutic potential of structurally related thieno[2,3-c]pyrrole compounds. These findings suggest that such derivatives could act as potent antileukemic agents, offering a basis for further exploration in cancer treatment (Ladurée et al., 1989).
Chemical Reactivity and Modifications
- Cyclometallated Iron Carbonyl Complexes - The study on cyclometallated iron carbonyl complexes derived from N-(N′-methyl-2-pyrrolylmethylidene)-2-thienylmethylamine demonstrates the complex chemistry of thieno[2,3-c]pyrrole derivatives when interacting with metal ions. This research has implications for the development of new materials and catalysts (Jin et al., 2004).
Direcciones Futuras
Pyrrole and thiophene derivatives are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mecanismo De Acción
Target of Action
Methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological effects and are of interest to medicinal chemists . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
methyl 5-cyclopropylthieno[2,3-c]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)9-4-7-5-12(8-2-3-8)6-10(7)15-9/h4-6,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKJIMJZXVDVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN(C=C2S1)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide](/img/structure/B2712226.png)
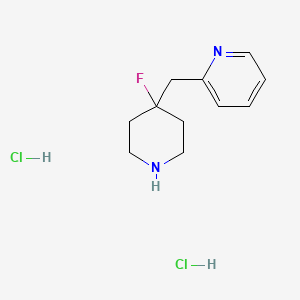
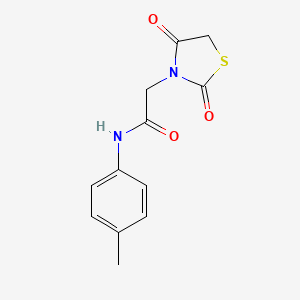
![7-(2-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712229.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2712232.png)
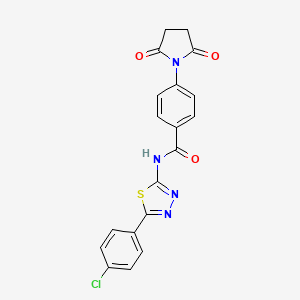
![2-(4-Chlorophenyl)-3-({[(4-methylbenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2712240.png)
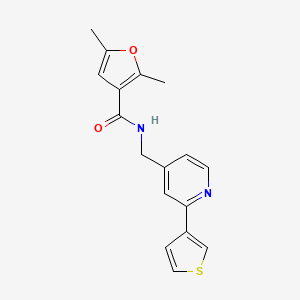
![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712242.png)
![1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712244.png)
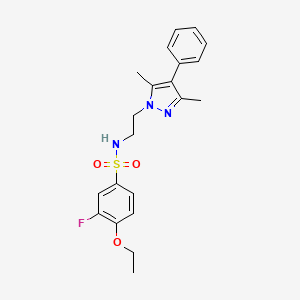
![N-[(4-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2712247.png)
![Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)](/img/structure/B2712249.png)
